4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole
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Overview
Description
4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole is a useful research compound. Its molecular formula is C16H18N2O and its molecular weight is 254.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Quinoline derivatives like 4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole have shown potential in the development of urinary tract anti-infectives. A study on 4-ethyl-4,7-dihydro-1(2)-R-1(2)H triazolo[4,5-h]quinolin-7-one-6-carboxylic acids, a related compound, demonstrated this potential application (Sanna et al., 1990).
Compounds related to this compound have been used in the synthesis of new fused heterocyclic systems, aminophenols, and phenoxazines. An example of such a compound is 3,5-Di-tert-butyl-1,2-benzoquinone (Bang et al., 2009).
The synthesis of (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx), a closely related compound, has been developed for potential use in chemical research, providing a significant yield suitable for synthesis (Shimizu et al., 2013).
Benzotriazole-containing quinolines have shown pronounced cancer cell growth inhibitory effects, highlighting their potential in anticancer research. Some compounds have demonstrated cytostatic effects on cancer cell lines (Korcz et al., 2018).
Halogenated derivatives of 2-(benzo[b][1,4]oxazepino[7,6,5-de]quinolin-2-yl)-1,3-tropolone have shown anticancer activity, specifically inhibiting human epidermoid carcinoma and human breast carcinoma cell lines (Bang et al., 2015).
N-tert-Butyl isoquine (GSK369796), a 4-aminoquinoline derivative, has emerged as an affordable and effective antimalarial drug candidate with excellent activity against Plasmodium falciparum and rodent malaria parasites (O’Neill et al., 2009).
Synthesized compounds of this class have also shown antimicrobial activities against bacteria and fungi, indicating their potential in developing new antimicrobial agents (Yurttaş et al., 2020).
In addition to these therapeutic applications, such compounds have been utilized in chemical research to analyze triazole oxide structures and their reactions (Zelenov et al., 2014).
Properties
IUPAC Name |
4-tert-butyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-16(2,3)14-10-19-15(18-14)13-9-8-11-6-4-5-7-12(11)17-13/h4-9,14H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECIAWBAXVMXKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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